Trimethylsilyl isothiocyanate

Description

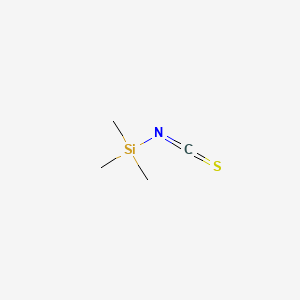

Structure

3D Structure

Properties

IUPAC Name |

isothiocyanato(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NSSi/c1-7(2,3)5-4-6/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTUPERVRFLGLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NSSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062307 | |

| Record name | Isothiocyanatotrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2290-65-5 | |

| Record name | Isothiocyanatotrimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2290-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilylisothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002290655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, isothiocyanatotrimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isothiocyanatotrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trimethylsilyl isothiocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK38S9F7MN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical properties of trimethylsilyl isothiocyanate

An In-depth Technical Guide to the Physical Properties of Trimethylsilyl (B98337) Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical and chemical properties of trimethylsilyl isothiocyanate (TMSNCS). This versatile organosilicon reagent is widely utilized in organic synthesis, particularly in the preparation of various heterocyclic compounds and as a derivatizing agent. Understanding its physical characteristics is crucial for its effective and safe handling in a laboratory setting.

Core Physical Properties

Trimethylsilyl isothiocyanate is a colorless to pale yellow liquid with a pungent odor.[1] It is known to be moisture-sensitive and may form a precipitate upon storage.[1][2] Proper storage under anhydrous conditions, typically at 2-8°C, is recommended to maintain its integrity.[3]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of trimethylsilyl isothiocyanate.

| Property | Value | Citations |

| Molecular Formula | C₄H₉NSSi | [1][4][5] |

| Molecular Weight | 131.27 g/mol | [4][6] |

| Melting Point | -32.8 °C | [4][6] |

| Boiling Point | 143-144 °C | [1][6] |

| Density | 0.931 g/mL at 25 °C | [3][6] |

| Refractive Index | 1.482 at 20 °C | [1][3] |

| Flash Point | 29 °C (84.2 °F) | [1] |

| Vapor Density | >1 (vs air) | [3] |

| Solubility | Reacts with water. | [1] |

Chemical Structure and Reactivity

Trimethylsilyl isothiocyanate is an organosilicon compound featuring an isothiocyanate group where the nitrogen atom is covalently bonded to a trimethylsilyl group.[6][7] Its chemical structure is represented by the SMILES string C--INVALID-LINK--(C)N=C=S.[1]

This compound is a notable ambident nucleophile, meaning it can react at two different sites—either the nitrogen or the sulfur atom of the isothiocyanate group. This dual reactivity makes it a valuable reagent in organic chemistry.[6] It readily reacts with a variety of electrophiles, including alkyl halides, aldehydes, and epoxides.[3][6] For instance, it participates in the ring-opening reactions of N-substituted aziridines and cyclohexene (B86901) oxide.[1] Furthermore, it can act as an electrophile, reacting with nucleophiles to form thioamide structures, which can be precursors to various heterocycles.[6]

Experimental Protocols for Property Determination

While specific experimental documentation for the determination of every physical property of trimethylsilyl isothiocyanate is not detailed in standard literature, the following are general, well-established methodologies for measuring the key physical constants listed above.

-

Melting Point: The melting point can be determined using a standard melting point apparatus. A small, purified sample is placed in a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point. Given its low melting point, a cryostat would be necessary.

-

Boiling Point: The boiling point is typically measured by distillation. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and the liquid turns into a vapor, is recorded. For accuracy, the atmospheric pressure should be noted and the boiling point corrected to standard pressure if necessary.

-

Density: The density of liquid trimethylsilyl isothiocyanate can be determined using a pycnometer. The pycnometer is first weighed empty, then filled with the sample and weighed again. The volume of the pycnometer is known, allowing for the calculation of the density (mass/volume) at a specific temperature, typically 25 °C.

-

Refractive Index: A refractometer is used to measure the refractive index. A few drops of the liquid are placed on the prism of the refractometer, and the instrument measures the extent to which light is bent (refracted) when it moves from air into the sample. This is a rapid and non-destructive measurement, usually performed at 20 °C.

Application in Organic Synthesis: A Workflow Example

Trimethylsilyl isothiocyanate is a key reagent in the synthesis of various heterocyclic compounds. One notable application is in the one-pot synthesis of 3-phenyl-5-mercapto-4H-1,2,4-triazole from benzohydrazide.[6] The following diagram illustrates the general workflow for this synthesis.

Caption: Synthesis of 3-phenyl-5-mercapto-4H-1,2,4-triazole using TMSNCS.

References

- 1. Trimethylsilyl isothiocyanate, 94% | Fisher Scientific [fishersci.ca]

- 2. Trimethylsilyl isothiocyanate, 94% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. (三甲基甲硅烷基)异硫氰酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Trimethylsilyl Isothiocyanate | 2290-65-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. Trimethylsilyl isothiocyanate [webbook.nist.gov]

- 6. Trimethylsilyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 7. Buy Trimethylsilyl isothiocyanate | 2290-65-5 [smolecule.com]

A Guide to the Laboratory-Scale Synthesis of Trimethylsilyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyl (B98337) isothiocyanate ((CH₃)₃SiNCS or TMSNCS) is a versatile organosilicon reagent with significant applications in organic synthesis. Its ambident nucleophilic character allows it to react with a wide array of electrophiles, making it a valuable tool in the construction of complex molecules, particularly in the synthesis of heterocycles and as a derivatizing agent for amino acids.[1][2] This technical guide provides an in-depth overview of the common and efficient laboratory-scale methods for the synthesis of trimethylsilyl isothiocyanate, focusing on detailed experimental protocols, quantitative data, and process visualization to aid in its safe and effective preparation.

Core Synthesis Methodology: Nucleophilic Substitution

The most prevalent and well-documented laboratory synthesis of trimethylsilyl isothiocyanate involves the nucleophilic substitution of the chlorine atom in trimethylsilyl chloride (TMSCl) by a thiocyanate (B1210189) anion.[3] This reaction is typically carried out using readily available and inexpensive alkali metal thiocyanate salts. The general transformation is depicted below:

(CH₃)₃SiCl + M-SCN → (CH₃)₃SiNCS + M-Cl (where M = K⁺, Na⁺, or NH₄⁺)

The mechanism involves the nucleophilic attack of the thiocyanate anion on the silicon center of trimethylsilyl chloride, leading to the displacement of the chloride ion and the formation of the silicon-nitrogen bond.[3] While the thiocyanate ion can react as either a sulfur or a nitrogen nucleophile, the formation of the isothiocyanate (Si-NCS) isomer is thermodynamically favored over the thiocyanate (Si-SCN) isomer.

Synthesis Protocols and Quantitative Data

Several variations of the nucleophilic substitution method have been optimized for laboratory use. The choice of thiocyanate salt and solvent system can influence reaction time, yield, and ease of workup. Below are detailed protocols for the most common procedures.

Method 1: Reaction of Trimethylsilyl Chloride with Potassium Thiocyanate in Acetonitrile (B52724)

This is a standard and widely used protocol that offers good yields and straightforward execution.[3] Acetonitrile is an effective solvent as it dissolves the potassium thiocyanate to a sufficient extent to allow the reaction to proceed.

Experimental Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a nitrogen inlet. The entire apparatus should be flame-dried or oven-dried before use to exclude moisture.

-

Reagent Charging: Under a positive pressure of dry nitrogen, the flask is charged with finely ground and dried potassium thiocyanate (KSCN) and anhydrous acetonitrile.

-

Addition of TMSCl: Trimethylsilyl chloride (TMSCl) is added dropwise to the stirred suspension at room temperature. The reaction is typically performed using equimolar amounts of the reagents.[3]

-

Reaction: The mixture is stirred vigorously at ambient temperature. The reaction progress can be monitored by techniques such as gas chromatography (GC) or by observing the formation of the potassium chloride precipitate. Reaction times typically range from 12 to 24 hours.[3]

-

Work-up and Isolation: Upon completion, the solid potassium chloride byproduct is removed by filtration under an inert atmosphere. The filter cake is washed with a small amount of anhydrous acetonitrile.

-

Purification: The filtrate, containing the crude trimethylsilyl isothiocyanate, is purified by fractional distillation under reduced pressure.[3] This is crucial due to the compound's moisture sensitivity and relatively low boiling point (143 °C at atmospheric pressure).[1] The purified product should be stored under a nitrogen atmosphere.

Method 2: Reaction of Trimethylsilyl Chloride with Sodium Thiocyanate in a Biphasic System

This variation utilizes a two-phase solvent system of hexanes and water, which can lead to higher yields and easier separation of the inorganic byproduct.[3]

Experimental Protocol:

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a dropping funnel.

-

Reagent Charging: A solution of sodium thiocyanate (NaSCN) in water is prepared and placed in the flask. Trimethylsilyl chloride (TMSCl) is dissolved in hexanes and placed in the dropping funnel.

-

Reaction: The TMSCl solution is added dropwise to the vigorously stirred aqueous NaSCN solution at room temperature (20-25 °C).

-

Stirring: The biphasic mixture is stirred vigorously for 24 to 27 hours to ensure efficient contact between the reactants at the phase interface.[3]

-

Work-up and Isolation: After the reaction period, the mixture is transferred to a separatory funnel. The organic layer (top layer) containing the product is separated.

-

Drying: The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

-

Purification: The drying agent is removed by filtration, and the solvent is carefully removed under reduced pressure. The resulting crude product is then purified by fractional distillation under vacuum.

Quantitative Data Summary

The following tables summarize the quantitative data for the described synthesis methods, providing a clear comparison for researchers to select the most suitable protocol for their needs.

| Parameter | Method 1: KSCN in Acetonitrile | Method 2: NaSCN in Hexanes/Water | Method 3: NH₄SCN in Benzene (Reference) |

| Silicon Source | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl chloride (TMSCl) |

| Thiocyanate Source | Potassium Thiocyanate (KSCN) | Sodium Thiocyanate (NaSCN) | Ammonium Thiocyanate (NH₄SCN) |

| Molar Ratio (TMSCl:SCN) | ~1:1[3] | ~1:1 | ~1:1 |

| Solvent System | Anhydrous Acetonitrile[3] | Hexanes:Water (e.g., 2:1 v/v)[3] | Benzene[3] |

| Temperature | Ambient (~25 °C)[3] | Ambient (~25 °C)[3] | Reflux[3] |

| Reaction Time | 12 - 24 hours[3] | 24 - 27 hours[3] | 24 hours[3] |

| Reported Yield | 85 - 90%[3] | 90 - 96%[3] | ~93%[3] |

| Primary Byproduct | Potassium Chloride (KCl)[3] | Sodium Chloride (NaCl) | Ammonium Chloride (NH₄Cl) |

| Purification Method | Fractional distillation under reduced pressure[3] | Fractional distillation under reduced pressure | Fractional distillation under reduced pressure |

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the key experimental protocols described above.

Caption: Experimental workflow for the synthesis of trimethylsilyl isothiocyanate using potassium thiocyanate in acetonitrile.

Caption: Experimental workflow for the synthesis of trimethylsilyl isothiocyanate using a biphasic hexanes/water system.

Safety Considerations

-

Trimethylsilyl chloride is a volatile, flammable, and corrosive liquid. It reacts with water and moisture to produce hydrochloric acid. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Trimethylsilyl isothiocyanate is flammable and toxic if inhaled or ingested.[1] It is also moisture-sensitive. Handle in a fume hood and avoid contact with skin and eyes.

-

Alkali thiocyanates are harmful if swallowed or inhaled. Avoid creating dust.

-

Solvents such as acetonitrile and hexanes are flammable. Ensure there are no ignition sources nearby during the reaction and purification steps.

-

Inert Atmosphere: Due to the moisture sensitivity of the reagent and product, carrying out the reaction and work-up under a dry, inert atmosphere (e.g., nitrogen or argon) is critical for achieving high yields and purity.

By following the detailed protocols and safety guidelines outlined in this guide, researchers can reliably synthesize trimethylsilyl isothiocyanate on a laboratory scale for its various applications in chemical research and development.

References

An In-depth Technical Guide to Trimethylsilyl Isothiocyanate: Structure, Bonding, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylsilyl (B98337) isothiocyanate (TMSNCS), with the chemical formula (CH₃)₃SiNCS, is a versatile organosilicon reagent widely employed in organic synthesis.[1] Its utility stems from its ambident nucleophilic character, allowing it to participate in a diverse range of chemical transformations for the construction of complex molecules, particularly nitrogen- and sulfur-containing heterocycles. This guide provides a comprehensive overview of the structural formula, chemical bonding, and key physicochemical properties of TMSNCS. It includes tabulated quantitative data from spectroscopic and diffraction studies, detailed experimental protocols for its synthesis and common applications, and graphical visualizations of its structure and reactivity to support advanced research and development.

Molecular Structure and Bonding

Trimethylsilyl isothiocyanate is comprised of a central silicon atom bonded to three methyl groups and the nitrogen atom of an isothiocyanate moiety. The nitrogen atom is covalently bonded to the trimethylsilyl group.[2] The IUPAC name for this compound is isothiocyanato(trimethyl)silane.[3]

Molecular Geometry

The geometry of TMSNCS has been determined by gas-phase electron diffraction studies. These studies provide precise measurements of bond lengths and angles, which are crucial for understanding the molecule's reactivity and physical properties. A key feature of its structure is the Si-N-C bond angle, which deviates significantly from linearity. This bending is a common characteristic of silyl (B83357) pseudohalides and is attributed to the electronic interactions between the silicon and the isothiocyanate group.[4]

Chemical Bonding

The bonding in TMSNCS can be described as follows:

-

Si-C and C-H Bonds: Standard single covalent bonds with typical bond lengths and tetrahedral geometry around the silicon and carbon atoms of the trimethylsilyl group.

-

Si-N Bond: A polar covalent single bond connecting the trimethylsilyl group to the isothiocyanate functionality.

-

-N=C=S Group: This functional group features a system of cumulative double bonds. The bonding is best described by resonance structures, which indicate significant electron delocalization across the N, C, and S atoms. This delocalization is fundamental to the ambident nucleophilic nature of the molecule, allowing it to react with electrophiles at either the nitrogen or the sulfur atom.

The structure of Trimethylsilyl Isothiocyanate is depicted below.

Caption: Molecular Structure of Trimethylsilyl Isothiocyanate.

Data Presentation

Quantitative data for trimethylsilyl isothiocyanate are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₄H₉NSSi | [3] |

| Molar Mass | 131.27 g·mol⁻¹ | [3] |

| CAS Number | 2290-65-5 | [3] |

| Appearance | Liquid | [4] |

| Density | 0.931 g·mL⁻¹ at 25 °C | [3] |

| Melting Point | -32.8 °C | [3] |

| Boiling Point | 143 °C | [3] |

| Refractive Index (n₂₀/D) | 1.482 | [4] |

Table 2: Structural Parameters from Gas-Phase Electron Diffraction

| Parameter | Bond Length (Å) / Bond Angle (°) | Reference |

| r(Si-N) | 1.704 ± 0.005 | [1][5][6] |

| r(N=C) | 1.211 ± 0.004 | [1][5][6] |

| r(C=S) | 1.558 ± 0.004 | [1][5][6] |

| r(Si-C) | 1.859 ± 0.002 | [1][5][6] |

| ∠(Si-N-C) | 162.8 ± 1.0 | [1][5][6] |

| ∠(C-Si-C) | 108.0 ± 0.4 | [1][5][6] |

| Note: Data from the gas-phase electron diffraction study by Huntley, Rankin, and Robertson (1987). |

Table 3: Spectroscopic Data

| Spectroscopic Technique | Characteristic Peaks / Shifts | Comments | Reference |

| Infrared (IR) Spectroscopy | ~2085 cm⁻¹ (strong, sharp) | Asymmetric stretch of the -N=C=S group. | [5] |

| ~1250 cm⁻¹, ~840 cm⁻¹ | Symmetric and asymmetric deformations of the Si-(CH₃)₃ group. | [5] | |

| ¹³C NMR Spectroscopy | ~1.0 ppm | Chemical shift for the methyl carbons (-CH₃). | [7] (expected range) |

| ~130-140 ppm | Chemical shift for the isothiocyanate carbon (-NCS). Signal may be broad or difficult to observe due to quadrupolar relaxation effects of the adjacent ¹⁴N nucleus. | [8] (expected range) | |

| ²⁹Si NMR Spectroscopy | +10 to +30 ppm | Typical range for silicon in a Si(CH₃)₃-N environment. | [9][10] (expected range) |

Experimental Protocols

Synthesis of Trimethylsilyl Isothiocyanate

A widely adopted laboratory-scale synthesis involves the reaction of trimethylsilyl chloride with an alkali metal thiocyanate (B1210189).[1]

-

Reaction: (CH₃)₃SiCl + KSCN → (CH₃)₃SiNCS + KCl

-

Materials:

-

Trimethylsilyl chloride ((CH₃)₃SiCl)

-

Potassium thiocyanate (KSCN), dried

-

Acetonitrile (B52724) (CH₃CN), anhydrous

-

-

Procedure:

-

In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add dried potassium thiocyanate.

-

Add anhydrous acetonitrile to the flask to create a suspension.

-

Slowly add trimethylsilyl chloride to the stirring suspension at room temperature.

-

The reaction mixture is typically stirred at room temperature for an extended period (e.g., 24-48 hours) or gently heated to reflux to drive the reaction to completion.

-

Upon completion, the precipitated potassium chloride is removed by filtration under inert conditions.

-

The solvent (acetonitrile) is removed from the filtrate by distillation.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure trimethylsilyl isothiocyanate.

-

The logical workflow for this synthesis is outlined below.

Caption: Workflow for the Synthesis of Trimethylsilyl Isothiocyanate.

Application in Heterocycle Synthesis: Mercapto-1,2,4-triazoles

TMSNCS is a key reagent in the efficient, one-pot synthesis of 3-substituted-5-mercapto-1,2,4-triazoles.[3]

-

Reaction Overview: A carboxylic acid hydrazide is reacted with TMSNCS, followed by base-mediated cyclization.

-

Materials:

-

Trimethylsilyl isothiocyanate (TMSNCS)

-

Ethanol (B145695) (EtOH)

-

Sodium hydroxide (B78521) (NaOH)

-

Acetic acid

-

Procedure:

-

An equimolar mixture of benzohydrazide and TMSNCS is refluxed in ethanol for approximately 5 hours. This step forms the thiosemicarbazide (B42300) intermediate in situ.[3]

-

The reaction mixture is cooled, and an aqueous solution of sodium hydroxide is added.

-

The mixture is then refluxed for an additional 4 hours to induce cyclization.[3]

-

After cooling, the solution is neutralized with acetic acid, which causes the product to precipitate.

-

The pure 3-phenyl-5-mercapto-4H-1,2,4-triazole is collected as a white solid by filtration.

-

Reactivity and Applications

The synthetic utility of TMSNCS is largely defined by its behavior as an ambident nucleophile . The presence of lone pairs on both the nitrogen and sulfur atoms allows it to attack electrophiles from either site, with the outcome often dictated by the nature of the electrophile and the reaction conditions (Hard and Soft Acids and Bases principle).

Caption: Ambident Nucleophilic Reactivity of TMSNCS.

Key applications include:

-

Thiocyanation and Isothiocyanation: It is widely used to introduce the -SCN or -NCS group into organic molecules.[3]

-

Heterocyclic Synthesis: As demonstrated, it is a precursor for synthesizing various heterocycles like triazoles and 2-amino-1,3,4-oxadiazoles.[3]

-

Derivatizing Agent: In analytical chemistry, it is used as a derivatizing agent, for example, in the synthesis of amino acid thiohydantoins for sequencing.

Conclusion

Trimethylsilyl isothiocyanate is a reagent of significant importance in modern organic synthesis. A thorough understanding of its structure, bonding, and reactivity is essential for its effective application in research and development. The bent Si-N-C geometry and the ambident nucleophilicity of the isothiocyanate group are its defining structural and electronic features. The data and protocols presented in this guide offer a foundational resource for scientists leveraging this versatile compound in the synthesis of novel chemical entities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Trimethylsilyl cyanide(7677-24-9) 13C NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. molecular structure - What is the Si–N–C bond angle in silyl isothiocyanate? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. Quantum-chemical calculations for silyl- and alkyl-pseudohalides X3YNCZ (X = H or CH3; Y = C or Si; Z = O, S, or Se) and electron diffraction study of the equilibrium molecular structure of (CH3)3SiNCSe | Semantic Scholar [semanticscholar.org]

- 6. [논문]Notizen Elektronenmikroskopische Untersuchungen an peritrophischen Membranen von Phyllopoden (Crustacea) /Electron-Microscope Study of the Peritrophic M embrane in Phyllopoda (Crustacea) [scienceon.kisti.re.kr]

- 7. compoundchem.com [compoundchem.com]

- 8. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 10. pascal-man.com [pascal-man.com]

Spectroscopic Profile of Trimethylsilyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for trimethylsilyl (B98337) isothiocyanate ((CH₃)₃SiNCS), a versatile reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for trimethylsilyl isothiocyanate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) / ppm | Solvent | Coupling Constants |

| ¹H | ~0.3 (estimated) | CDCl₃ | Not Reported |

| ¹³C (Si(CH₃)₃) | ~1.0 (estimated) | CDCl₃ | Not Reported |

| ¹³C (NCS) | ~130-140 (broad, estimated) | CDCl₃ | Not Reported |

| ²⁹Si | Not Reported | CDCl₃ | Not Reported |

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2965 | Strong | C-H stretch (asymmetric) in CH₃ |

| 2905 | Medium | C-H stretch (symmetric) in CH₃ |

| 2085 | Very Strong | -N=C=S stretch (asymmetric) |

| 1412 | Medium | CH₃ deformation (asymmetric) |

| 1255 | Strong | Si-CH₃ symmetric deformation |

| 850 | Strong | Si-C stretch |

| 760 | Medium | Si-CH₃ rock |

Data obtained from the NIST Gas-Phase Infrared Database.[1]

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 131 | ~25 | [M]⁺ (Molecular Ion) |

| 116 | 100 | [M - CH₃]⁺ |

| 73 | ~80 | [(CH₃)₃Si]⁺ |

| 58 | ~15 | [NCS]⁺ |

Data represents a typical electron ionization (EI) mass spectrum. Fragmentation patterns of trimethylsilyl compounds are well-documented, with the [M-15]⁺ ion being a prominent feature due to the loss of a methyl group.[2][3]

Experimental Protocols

Given the volatile and moisture-sensitive nature of trimethylsilyl isothiocyanate, appropriate handling and experimental procedures are crucial for obtaining high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ²⁹Si NMR spectra of liquid trimethylsilyl isothiocyanate.

Methodology:

-

Sample Preparation (under inert atmosphere, e.g., in a glovebox or using Schlenk line techniques):

-

Ensure all glassware, including the NMR tube (preferably a J. Young tube or a standard tube with a secure cap), syringe, and needles, are thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

-

Use a deuterated solvent that has been dried over molecular sieves, such as chloroform-d (B32938) (CDCl₃).

-

Draw approximately 0.5-0.7 mL of the deuterated solvent into a gas-tight syringe.

-

Carefully add a small amount (typically 1-5 µL) of trimethylsilyl isothiocyanate to the NMR tube.

-

Add the deuterated solvent to the NMR tube, ensuring the final concentration is appropriate for the desired experiment (typically 1-10 mg/mL for ¹H, and higher for ¹³C and ²⁹Si).

-

If an internal standard is required, a small amount of a non-reactive, dried standard (e.g., tetramethylsilane, TMS) can be added.

-

Securely seal the NMR tube.

-

-

Data Acquisition:

-

Record the spectra on a high-field NMR spectrometer.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) should be used to enhance signal-to-noise. Due to the expected broadness of the isothiocyanate carbon, a large number of scans may be necessary.

-

For ²⁹Si NMR, a proton-decoupled experiment with a longer relaxation delay is recommended due to the low natural abundance and potentially long relaxation times of the ²⁹Si nucleus.[4]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid trimethylsilyl isothiocyanate.

Methodology (for volatile liquids):

-

Sample Preparation (in a fume hood):

-

Use a sealed liquid transmission cell with windows transparent to infrared radiation (e.g., KBr or NaCl). Ensure the cell is clean and dry.

-

Alternatively, for a quick measurement, a drop of the liquid can be placed between two salt plates. However, due to the volatility of the compound, this method may lead to rapid evaporation and changes in the spectrum.

-

For Attenuated Total Reflectance (ATR) FT-IR, a drop of the liquid can be placed directly on the ATR crystal. A volatile liquid cover can be used to minimize evaporation.

-

-

Data Acquisition:

-

Record a background spectrum of the empty cell or the clean ATR crystal.

-

Carefully inject the liquid sample into the sealed cell or place it on the salt plates/ATR crystal.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The final spectrum should be presented in terms of absorbance or transmittance after automatic background subtraction.

-

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of trimethylsilyl isothiocyanate.

Methodology (for volatile liquids, typically using Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of trimethylsilyl isothiocyanate in a volatile, dry, and aprotic solvent (e.g., hexane (B92381) or dichloromethane) suitable for GC injection. The concentration should be in the low ppm range (e.g., 1-10 µg/mL).

-

Use a clean, dry autosampler vial with a septum-sealed cap.

-

-

Instrumentation and Data Acquisition:

-

Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

Set the GC oven temperature program to ensure good separation from the solvent and any impurities. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C).

-

Set the injector temperature appropriately for a volatile compound (e.g., 200 °C).

-

The mass spectrometer should be operated in EI mode, typically at 70 eV.

-

Acquire data over a suitable mass range (e.g., m/z 30-200).

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of trimethylsilyl isothiocyanate.

Caption: Spectroscopic analysis workflow for trimethylsilyl isothiocyanate.

References

An In-depth Technical Guide to Trimethylsilyl Isothiocyanate: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety data, and handling precautions for trimethylsilyl (B98337) isothiocyanate (TMSNCS). It is intended to serve as an essential resource for laboratory personnel, ensuring the safe and effective use of this versatile reagent in research and development.

Chemical and Physical Properties

Trimethylsilyl isothiocyanate is an organosilicon compound widely utilized in organic synthesis.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | References |

| CAS Number | 2290-65-5 | [1] |

| Molecular Formula | C₄H₉NSSi | [2] |

| Molecular Weight | 131.27 g/mol | [3] |

| Appearance | Light yellow liquid | [2] |

| Boiling Point | 143 °C | [1][4] |

| Melting Point | -32.8 °C | [1][4] |

| Density | 0.931 g/mL at 25 °C | [1][4] |

| Flash Point | 29 °C (closed cup) | [1][3] |

| Refractive Index | 1.482 (n20/D) | [3] |

| Vapor Density | >1 (vs air) | |

| Solubility | Reacts with water | [1] |

Safety and Hazard Information

Trimethylsilyl isothiocyanate is classified as a hazardous chemical and requires careful handling.[5] The following table summarizes its hazard classifications.

| Hazard Classification | Category |

| Flammable liquids | Category 3 |

| Acute oral toxicity | Category 3 |

| Acute dermal toxicity | Category 3 |

| Acute inhalation toxicity | Category 3 |

| Skin corrosion/irritation | Category 2 |

| Serious eye damage/eye irritation | Category 2 |

| Respiratory sensitization | Category 1 |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |

Signal Word: Danger[5]

Hazard Statements: [1]

-

H226: Flammable liquid and vapor.

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H331: Toxic if inhaled.

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

H335: May cause respiratory irritation.

Handling and Storage Precautions

Strict adherence to safety protocols is mandatory when working with trimethylsilyl isothiocyanate.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[5] Ensure eyewash stations and safety showers are readily accessible.[2]

-

Skin Protection: Wear flame-retardant antistatic protective clothing and appropriate chemical-resistant gloves (e.g., Viton®).[6][7] Inspect gloves before use.[2]

-

Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood.[5][6] If inhalation exposure is possible, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][5]

Safe Handling Practices

-

Handle the product only in a closed system or with appropriate exhaust ventilation.[5]

-

Use non-sparking, explosion-proof tools and equipment.[2]

-

Ground and bond containers and receiving equipment to prevent static electricity discharge.[5]

-

Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors or mists.[6]

-

Do not eat, drink, or smoke when using this product.[5] Wash hands and any exposed skin thoroughly after handling.[5]

Storage

-

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][8]

-

Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen).[2]

-

This compound is moisture-sensitive; exposure to moist air or water should be avoided.[2][9]

-

Incompatible materials to avoid include acids, strong oxidizing agents, strong bases, alcohols, and amines.[5]

Emergency Procedures

First Aid Measures

-

Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5] Seek immediate medical attention.[5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5]

-

Skin Contact: Immediately take off all contaminated clothing.[5] Rinse skin with plenty of water for at least 15 minutes.[8] Seek immediate medical attention.[5]

-

Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing.[5] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water.[5] Immediately call a poison center or doctor.[5]

Spill and Leak Procedures

-

Remove all sources of ignition and evacuate the area.[8]

-

Use personal protective equipment.[8]

-

Absorb the spill with inert material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) and collect it in a suitable, closed container for disposal.[8]

-

Do not allow the product to enter drains or waterways.[10]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[11]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[2] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), silicon dioxide, and sulfur oxides.[8]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

Experimental Protocols and Applications

Trimethylsilyl isothiocyanate is a versatile reagent in organic synthesis, acting as an ambident nucleophile.[1] It can react through either the nitrogen or the sulfur atom, depending on the substrate and reaction conditions.

General Laboratory Synthesis of Trimethylsilyl Isothiocyanate

A common laboratory-scale synthesis involves the reaction of trimethylsilyl chloride with potassium thiocyanate.[3]

Caption: Synthesis of Trimethylsilyl Isothiocyanate.

Key Synthetic Applications

5.2.1. Halide Substitution Reactions

As a sulfur nucleophile, TMSNCS can displace halides from various alkyl substrates to form alkyl thiocyanates.[1]

Caption: Halide Substitution Workflow.

5.2.2. Reactions with Aldehydes and Acetals

Acting as a nitrogen nucleophile, TMSNCS adds across the carbonyl group of aldehydes in an acid-catalyzed process.[1][3]

Caption: Reaction with Aldehydes.

5.2.3. Synthesis of Heterocycles

Trimethylsilyl isothiocyanate is a key reagent in the synthesis of various heterocyclic compounds, such as mercapto-1,2,4-triazoles and 2-amino-1,3,4-oxadiazoles.[1][3]

Synthesis of 3-phenyl-5-mercapto-4H-1,2,4-triazole: [1]

Caption: Mercapto-1,2,4-triazole Synthesis.

This guide is intended to provide essential information for the safe handling and use of trimethylsilyl isothiocyanate. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use and ensure that all laboratory personnel are thoroughly trained in the proper handling procedures for this and all other hazardous chemicals.

References

- 1. Trimethylsilyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Buy Trimethylsilyl isothiocyanate | 2290-65-5 [smolecule.com]

- 4. trimethylsilyl isothiocyanate | CAS#:2290-65-5 | Chemsrc [chemsrc.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. bio.vu.nl [bio.vu.nl]

- 8. fishersci.be [fishersci.be]

- 9. benchchem.com [benchchem.com]

- 10. sdfine.com [sdfine.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to Silylation Reagents in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Silylation is a cornerstone chemical reaction in modern organic chemistry, defined by the introduction of a silyl (B83357) group (commonly -SiR₃) into a molecule, replacing an active hydrogen atom.[1][2][3][4] This process is indispensable in both synthetic and analytical chemistry. In synthesis, silylation serves as a robust strategy for the temporary protection of reactive functional groups such as hydroxyls, amines, and carboxyls, thereby enabling selective transformations on other parts of a complex molecule.[3][5] In analytical chemistry, particularly gas chromatography-mass spectrometry (GC-MS), silylation is used to derivatize polar, non-volatile compounds, increasing their volatility, thermal stability, and amenability to analysis.[6][7]

This guide provides a comprehensive overview of silylation reagents, their mechanisms, applications, and detailed experimental protocols relevant to research, discovery, and development.

The Mechanism of Silylation

Silylation typically proceeds through a nucleophilic substitution mechanism (SN2) at the silicon center.[1][2] A nucleophile, such as an alcohol, amine, or enolate, attacks the electrophilic silicon atom of the silylating reagent.[3] The reaction is often facilitated by a base (e.g., triethylamine, imidazole, pyridine) which deprotonates the nucleophile, increasing its reactivity, and neutralizes the acidic byproduct (such as HCl) generated during the reaction.[1][2][8]

For example, the silylation of an alcohol with a silyl chloride involves the alcohol's oxygen atom attacking the silicon, with the simultaneous departure of the chloride leaving group.[2]

Caption: General mechanism for the base-catalyzed silylation of an alcohol.

Common Silylation Reagents and Their Properties

The choice of silylating agent is critical and depends on the substrate, the desired stability of the resulting silyl derivative, and the reaction conditions.[7] Reagents vary in their reactivity, steric bulk, and the volatility of their byproducts.[7][9]

| Reagent Abbreviation | Full Name | Key Characteristics & Applications |

| TMSCl | Trimethylsilyl chloride | A common, reactive, and cost-effective reagent. Used for protecting alcohols and other functional groups. The resulting TMS ethers are relatively labile and easily cleaved.[1][10] |

| HMDS | Hexamethyldisilazane | A less reactive but effective reagent, often used for silylating surfaces or when a milder reagent is needed. The byproduct is ammonia.[1] |

| BSA | N,O-Bis(trimethylsilyl)acetamide | A versatile and powerful silylating agent that reacts with a wide range of compounds. Its byproduct, N-trimethylsilylacetamide, is non-volatile.[2][11] |

| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | A highly reactive silylating agent, widely used for derivatization in GC-MS. Its byproducts are volatile, which is advantageous for analytical applications.[3][7][12] |

| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Considered one of the most powerful and volatile TMS donors. Its byproducts are extremely volatile, making it ideal for trace analysis in GC-MS.[7][11] |

| TBDMSCl (TBSCl) | tert-Butyldimethylsilyl chloride | Forms TBDMS (or TBS) ethers, which are approximately 10,000 times more stable against hydrolysis than TMS ethers due to steric hindrance.[10][13] Widely used in multi-step synthesis.[5][8] |

| TIPSCl | Triisopropylsilyl chloride | Provides even greater steric bulk and stability than TBDMS. TIPS ethers are highly resistant to cleavage under many conditions.[5][9] |

Stability of Silyl Ethers

A key feature of silyl ethers as protecting groups is their tunable stability. The stability is primarily dictated by the steric bulk of the substituents on the silicon atom and the reaction conditions (acidic vs. basic).[5][9] This differential stability allows for selective deprotection in complex syntheses.[5][14]

| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |

| TMS (Trimethylsilyl) | 1 | 1 |

| TES (Triethylsilyl) | 64 | 10-100 |

| TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |

| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |

| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |

Data compiled from multiple sources.[5][10][15]

References

- 1. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 2. Silylation - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. benchchem.com [benchchem.com]

- 6. phenomenex.com [phenomenex.com]

- 7. benchchem.com [benchchem.com]

- 8. fiveable.me [fiveable.me]

- 9. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]

- 10. benchchem.com [benchchem.com]

- 11. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]

- 12. Derivatization techniques for free fatty acids by GC [restek.com]

- 13. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide on the Ambident Nucleophilic Nature of Trimethylsilyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylsilyl (B98337) isothiocyanate (TMS-NCS) is a versatile reagent in organic synthesis, primarily recognized for its ambident nucleophilic character. This allows it to react with a wide array of electrophiles at either the nitrogen or sulfur atom, leading to the formation of isothiocyanates or thiocyanates, respectively. This dual reactivity, influenced by factors such as the nature of the electrophile, solvent, and the presence of catalysts, makes TMS-NCS a valuable tool for the introduction of the isothiocyanate and thiocyanate (B1210189) functionalities into organic molecules. These functional groups are key components in numerous biologically active compounds and are pivotal intermediates in the synthesis of various pharmaceuticals. This technical guide provides a comprehensive overview of the ambident reactivity of TMS-NCS, detailing its reactions with various electrophiles, including alkyl halides, carbonyl compounds, and epoxides. It further delves into the applications of TMS-NCS in the synthesis of heterocyclic compounds of medicinal importance, presenting quantitative data, detailed experimental protocols, and mechanistic pathways to aid researchers in leveraging the full potential of this reagent.

Introduction

Trimethylsilyl isothiocyanate ((CH₃)₃SiNCS), commonly abbreviated as TMS-NCS, is an organosilicon compound that has garnered significant attention in the field of organic synthesis.[1] Its utility stems from the presence of the isothiocyanate group attached to a trimethylsilyl moiety. The isothiocyanate functional group is a potent electrophile and nucleophile, and the trimethylsilyl group often serves to activate the molecule or act as a protecting group.

The most prominent feature of TMS-NCS is its ambident nucleophilic nature . The isothiocyanate anion (⁻NCS) is a resonance-stabilized species with negative charge density on both the nitrogen and sulfur atoms. This allows TMS-NCS to react with electrophiles at either of these two sites, leading to the formation of N-substituted (isothiocyanate) or S-substituted (thiocyanate) products.

This guide will explore the factors governing the regioselectivity of TMS-NCS reactions and provide a detailed examination of its synthetic applications, with a particular focus on its relevance to drug discovery and development.

Ambident Reactivity of Trimethylsilyl Isothiocyanate

The dual reactivity of TMS-NCS is a classic example of ambident nucleophilicity. The choice between N-attack and S-attack is influenced by several factors, primarily governed by the principles of Hard and Soft Acids and Bases (HSAB).

-

Hard and Soft Acids and Bases (HSAB) Principle: The nitrogen atom in the isothiocyanate group is considered a "harder" nucleophilic center, while the sulfur atom is "softer." Consequently, TMS-NCS tends to react with "hard" electrophiles (e.g., carbonyl carbons in aldehydes and ketones) via the nitrogen atom to form isothiocyanates. Conversely, "soft" electrophiles (e.g., sp³-hybridized carbons in alkyl halides) are more likely to be attacked by the sulfur atom, yielding thiocyanates.

-

Reaction Conditions: The solvent polarity and the nature of the counter-ion can also influence the reaction pathway. Polar, protic solvents can solvate the harder nitrogen atom more effectively, potentially favoring attack by the softer sulfur atom.

-

Catalysis: Lewis acids can play a crucial role in activating the electrophile and directing the nucleophilic attack of TMS-NCS. By coordinating to the electrophile, a Lewis acid can alter its hardness and steric accessibility, thereby influencing the regioselectivity of the reaction.

Reactions with Alkyl Halides

The reaction of TMS-NCS with alkyl halides typically proceeds via an Sₙ2 mechanism, where the softer sulfur atom acts as the nucleophile, leading to the formation of alkyl thiocyanates. The reactivity of the alkyl halide follows the general trend for Sₙ2 reactions: primary > secondary > tertiary.

Table 1: Synthesis of Alkyl Thiocyanates from Alkyl Halides using TMS-NCS

| Entry | Alkyl Halide | Product | Yield (%) | Reference |

| 1 | Benzyl (B1604629) bromide | Benzyl thiocyanate | >80 | [2] |

| 2 | n-Butyl bromide | n-Butyl thiocyanate | High | [3] |

| 3 | Allyl bromide | Allyl thiocyanate | High | [4] |

Experimental Protocol: Synthesis of Benzyl Thiocyanate

To a solution of benzyl bromide (1.0 eq) in anhydrous acetone, sodium thiocyanate (1.2 eq) is added. The reaction mixture is stirred at room temperature for 24 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is partitioned between water and diethyl ether. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford benzyl thiocyanate.[3]

Reactions with Carbonyl Compounds (Aldehydes and Ketones)

In contrast to its reaction with alkyl halides, TMS-NCS reacts with carbonyl compounds, which are harder electrophiles, predominantly through its harder nitrogen atom. This reaction leads to the formation of α-siloxy isothiocyanates. The reaction is often catalyzed by Lewis acids, which activate the carbonyl group towards nucleophilic attack.

Table 2: Reaction of TMS-NCS with Aldehydes and Ketones

| Entry | Carbonyl Compound | Catalyst | Product | Yield (%) | Reference |

| 1 | Benzaldehyde (B42025) | ZnCl₂ | α-(Trimethylsiloxy)benzyl isothiocyanate | 92 | |

| 2 | Acetophenone | N-Methylmorpholine N-oxide | α-(Trimethylsiloxy)-α-phenylethyl isothiocyanate | >90 | [5] |

| 3 | Cyclohexanone | ZnCl₂ | 1-(Trimethylsiloxy)cyclohexyl isothiocyanate | High |

Experimental Protocol: Silylcyanation of Benzaldehyde

To a stirred solution of benzaldehyde (1.0 mmol) and a catalytic amount of anhydrous zinc chloride (0.1 mmol) in dichloromethane (B109758) (5 mL) at 0 °C, trimethylsilyl isothiocyanate (1.2 mmol) is added dropwise. The reaction mixture is stirred at room temperature for the time indicated by TLC monitoring. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford α-(trimethylsiloxy)benzyl isothiocyanate.

Reactions with Epoxides

The ring-opening of epoxides with TMS-NCS provides a facile route to β-hydroxy thiocyanates or β-hydroxy isothiocyanates. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the presence and nature of a Lewis acid catalyst.

-

Without Catalyst: In the absence of a catalyst, the reaction often proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide.

-

With Lewis Acid: In the presence of a Lewis acid, the epoxide is activated by coordination to the metal center. This can lead to a more Sₙ1-like transition state, favoring attack at the more substituted carbon, which can better stabilize a partial positive charge.

Table 3: Regioselective Ring-Opening of Epoxides with TMS-NCS

| Entry | Epoxide | Catalyst | Major Product | Regioselectivity | Yield (%) | Reference |

| 1 | Styrene (B11656) oxide | None | 2-Thiocyanato-1-phenylethanol | Attack at less substituted C | 87 | [6] |

| 2 | Propylene oxide | Yb(OTf)₃ | 1-Thiocyanato-2-propanol | Attack at more substituted C | 83 | [7] |

| 3 | Cyclohexene oxide | Zeolite | trans-2-Thiocyanatocyclohexanol | anti-addition | High | [8] |

Experimental Protocol: Regioselective Opening of Styrene Oxide

A mixture of styrene oxide (1 mmol) and ammonium (B1175870) thiocyanate (1.2 mmol) in water is stirred vigorously at 70 °C for 5 hours. After cooling to room temperature, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford 2-thiocyanato-1-phenylethanol.[6]

Applications in the Synthesis of Bioactive Heterocycles

The isothiocyanate and thiocyanate functionalities are valuable precursors for the synthesis of a wide variety of heterocyclic compounds, many of which exhibit significant biological activity. TMS-NCS has proven to be an invaluable reagent in this context, facilitating the efficient construction of these important molecular scaffolds.

Synthesis of 2-Amino-1,3,4-oxadiazoles

2-Amino-1,3,4-oxadiazoles are a class of heterocyclic compounds known to possess a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties. A mild and efficient one-pot synthesis of these compounds involves the reaction of carboxylic acid hydrazides with TMS-NCS to form a thiosemicarbazide (B42300) intermediate, which then undergoes cyclodesulfurization.

Table 4: Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles using TMS-NCS [6]

| Entry | Substituent (R) | Yield (%) |

| 1 | Phenyl | 94 |

| 2 | 4-Methylphenyl | 92 |

| 3 | 4-Chlorophenyl | 91 |

| 4 | 4-Methoxyphenyl | 89 |

| 5 | 2-Naphthyl | 85 |

Experimental Protocol: One-Pot Synthesis of 2-Amino-5-phenyl-1,3,4-oxadiazole

To a solution of benzohydrazide (B10538) (1.0 mmol) in a suitable solvent, trimethylsilyl isothiocyanate (1.1 mmol) is added, and the mixture is stirred at room temperature to form the corresponding thiosemicarbazide. Then, a solution of iodine (1.1 mmol) and potassium iodide (2.2 mmol) in an aqueous basic solution is added, and the reaction mixture is heated. After completion, the mixture is cooled, and the precipitated product is collected by filtration, washed with water, and recrystallized to afford 2-amino-5-phenyl-1,3,4-oxadiazole.[6]

Synthesis of Mercapto-1,2,4-triazoles

Mercapto-1,2,4-triazoles are another important class of heterocyclic compounds with diverse biological activities, including antifungal, antibacterial, and antiviral properties.[9][10] A convenient one-pot synthesis utilizes the reaction of acid hydrazides with TMS-NCS.

Table 5: Synthesis of 3-Substituted-5-mercapto-1,2,4-triazoles

| Entry | Acid Hydrazide | Product | Yield (%) | Reference |

| 1 | Benzohydrazide | 3-Phenyl-5-mercapto-4H-1,2,4-triazole | High | [11] |

| 2 | Isonicotinic hydrazide | 3-(4-Pyridyl)-5-mercapto-4H-1,2,4-triazole | 85 | [12] |

Experimental Protocol: Synthesis of 3-Phenyl-5-mercapto-4H-1,2,4-triazole

A mixture of benzohydrazide (0.02 mole) and carbon disulfide (0.02 mole) in ethanolic potassium hydroxide (B78521) is refluxed. The resulting potassium dithiocarbazinate salt is then cyclized by refluxing with hydrazine (B178648) hydrate. Upon acidification, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol precipitates and is collected by filtration.[11]

Spectroscopic Data

The characterization of the products from TMS-NCS reactions relies on standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy:

-

Isothiocyanates (-NCS): A strong, characteristic asymmetric stretching absorption is observed in the region of 2140-2040 cm⁻¹.

-

Thiocyanates (-SCN): A sharp, medium-intensity absorption appears around 2175-2140 cm⁻¹.

-

Hydroxy (-OH) group: A broad absorption in the range of 3600-3200 cm⁻¹ is indicative of a hydroxyl group in the ring-opened products of epoxides.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts of protons adjacent to the newly formed functional group provide valuable structural information. For example, in β-hydroxy thiocyanates, the protons on the carbon bearing the hydroxyl group and the thiocyanate group will have characteristic chemical shifts and coupling patterns.

-

¹³C NMR: The carbon of the isothiocyanate group typically resonates in the range of 125-140 ppm, although it can sometimes be broad and difficult to observe.[13] The carbon of the thiocyanate group appears around 110-115 ppm.

-

Conclusion

Trimethylsilyl isothiocyanate is a powerful and versatile reagent that offers access to a wide range of sulfur and nitrogen-containing compounds. Its ambident nucleophilic nature allows for controlled reactions with a variety of electrophiles, leading to the selective formation of either isothiocyanates or thiocyanates. The ability to fine-tune the reactivity through the choice of reaction conditions and catalysts makes TMS-NCS an indispensable tool in modern organic synthesis. Its applications in the construction of biologically active heterocyclic compounds highlight its significance in the field of drug discovery and development. This guide has provided a comprehensive overview of the chemistry of TMS-NCS, offering valuable insights and practical protocols for researchers seeking to utilize this reagent in their synthetic endeavors.

References

- 1. TRIMETHYLSILYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. arkat-usa.org [arkat-usa.org]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, antifungal activity, and docking study of some new 1,2,4-triazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Epoxide Syntheses and Ring-Opening Reactions in Drug Development | MDPI [mdpi.com]

- 12. Khan Academy [khanacademy.org]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

Methodological & Application

Application Note: Trimethylsilyl Derivatization of Amino Acids for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of a wide array of volatile and thermally stable compounds. However, amino acids in their native form are polar, non-volatile molecules, making them unsuitable for direct GC-MS analysis.[1] To overcome this limitation, a crucial pre-analytical step known as derivatization is employed to chemically modify the amino acids, thereby increasing their volatility and thermal stability.

Silylation is one of the most common and effective derivatization techniques used for amino acids. This process involves the replacement of active hydrogens on polar functional groups, such as carboxyl (-COOH), amino (-NH2), hydroxyl (-OH), and thiol (-SH) groups, with a nonpolar trimethylsilyl (B98337) (TMS) group.[1][2] This chemical modification reduces the polarity and increases the volatility of the amino acids, rendering them amenable to GC-MS analysis.[2]

While various silylating agents are available, this application note focuses on the use of trimethylsilylating agents for the derivatization of amino acids. The most common and potent reagents for this purpose are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3] These reagents effectively derivatize the functional groups of amino acids, and the addition of a catalyst like trimethylchlorosilane (TMCS) can further enhance the reaction's efficiency, especially for hindered groups.[1] It is important to note that while trimethylsilyl isothiocyanate (TMS-NCS) is a trimethylsilylating agent, its primary application is in the C-terminal sequencing of proteins through the formation of amino acid thiohydantoins, rather than as a direct derivatization agent for increasing volatility in GC-MS analysis.[4][5]

The resulting TMS-derivatized amino acids are significantly more volatile and thermally stable, allowing for their successful separation, identification, and quantification by GC-MS.[1] This methodology is widely applied in various fields, including clinical diagnostics, biomedical research, and metabolomics.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for successful derivatization and accurate quantification. Aqueous samples must be thoroughly dried prior to the addition of the silylating reagent, as moisture can hydrolyze both the reagent and the resulting TMS-derivatives, leading to poor reaction yields and instability of the derivatized analytes.[1]

Protocol for Drying Aqueous Samples:

-

Transfer a known volume or weight of the sample containing amino acids into a GC vial.

-

Evaporate the sample to complete dryness under a gentle stream of high-purity nitrogen gas. A temperature of approximately 70°C can be used to expedite this process.[1]

Derivatization with BSTFA + TMCS

This protocol is a general guideline and may require optimization based on the specific amino acids of interest and the sample matrix.

Materials:

-

Dried sample containing amino acids in a GC vial

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous acetonitrile (B52724) (GC grade)

-

Vortex mixer or ultrasonicator

-

Heating block or oven

Procedure:

-

To the dried sample in the GC vial, add 100 µL of anhydrous acetonitrile.

-

Add 100 µL of BSTFA + 1% TMCS. A general guideline is to use approximately 0.25 mL of the derivatizing reagent for every 1 mg of amino acid.[1]

-

Tightly cap the vial and mix the contents thoroughly by vortexing or using an ultrasonicator for 1 minute.[1]

-

Heat the vial at 100°C for 30 minutes in a heating block or oven.[1][2][6]

-

Allow the vial to cool to room temperature.

-

The sample is now ready for injection into the GC-MS system.

Quantitative Data Summary

The following table summarizes typical quantitative data for the GC-MS analysis of TMS-derivatized amino acids. Please note that retention times and mass fragments can vary depending on the specific GC column, temperature program, and mass spectrometer used.

| Amino Acid | Derivatizing Reagent | Retention Time (min) | Key Mass Fragments (m/z) |

| Alanine | BSTFA | ~8.5 | 116, 144, 158 |

| Valine | BSTFA | ~10.2 | 144, 172, 218 |

| Leucine | BSTFA | ~11.5 | 158, 186, 232 |

| Isoleucine | BSTFA | ~11.8 | 158, 186, 232 |

| Proline | BSTFA | ~12.5 | 142, 170, 216 |

| Glycine | BSTFA | ~9.2 | 102, 130, 174 |

| Serine | BSTFA | ~10.8 | 204, 218, 232 |

| Threonine | BSTFA | ~11.2 | 218, 232, 246 |

| Phenylalanine | BSTFA | ~15.1 | 192, 220, 266 |

| Aspartic Acid | BSTFA | ~14.3 | 232, 246, 260 |

| Glutamic Acid | BSTFA | ~15.8 | 246, 260, 274 |

| Lysine | BSTFA | ~17.5 | 345, 359, 373 |

| Tyrosine | BSTFA | ~18.2 | 280, 308, 354 |

Note: The data presented is a compilation from various sources and should be used as a general reference. Actual results may vary.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of TMS-derivatized amino acids. Optimization may be required for specific applications.

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Mode | Split (e.g., 20:1) or Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250 - 280°C |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Oven Program | Initial Temp: 70-110°C, hold for 1-5 min |

| Ramp: 5-10°C/min to 280-300°C | |

| Final Hold: 5-10 min | |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230°C |

| Mass Range | m/z 50-600 |

| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) |

Visualizations

Caption: Workflow for TMS derivatization of amino acids.

Caption: Principle of amino acid derivatization for GC-MS.

References

- 1. benchchem.com [benchchem.com]

- 2. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of trimethylsilyl derivatives of amino acid disease biomarkers in neonatal blood samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Protocol for Trimethylsilyl Isothiocyanate Derivatization of Fatty Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty acids (FAs) are fundamental biological molecules involved in energy storage, cell membrane structure, and signaling pathways. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the qualitative and quantitative analysis of fatty acids due to its high sensitivity and resolving power.[1][2] However, the inherent properties of free fatty acids, such as their low volatility and polar carboxylic acid group, present challenges for direct GC-MS analysis, often leading to poor peak shape and inaccurate quantification.[1][3] To overcome these limitations, a derivatization step is essential to convert the non-volatile fatty acids into more volatile and thermally stable derivatives.[1][2]

Silylation is a common derivatization technique that replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group, forming a TMS ester.[4][5] This application note provides a detailed protocol for the derivatization of fatty acids using trimethylsilyl isothiocyanate (TMS-ITC), a reagent known for its utility in various chemical syntheses and derivatizations.[6][7] This protocol is intended to serve as a foundational method for researchers developing robust analytical workflows for fatty acid analysis by GC-MS.

Principle of Derivatization

The derivatization of fatty acids with trimethylsilyl isothiocyanate involves the reaction of the carboxylic acid group with TMS-ITC to form a trimethylsilyl ester. This reaction effectively masks the polar carboxyl group, thereby increasing the volatility and thermal stability of the fatty acid, making it amenable to GC-MS analysis. The resulting TMS ester is less likely to interact with the stationary phase of the GC column, leading to improved chromatographic peak shape and resolution.

Experimental Protocol

This protocol outlines the steps for the derivatization of fatty acids using TMS-ITC. It is recommended to perform a pilot experiment to optimize reaction conditions for specific fatty acids of interest.

3.1. Materials and Reagents

-

Fatty acid standards or sample extract containing fatty acids

-

Trimethylsilyl isothiocyanate (TMS-ITC)

-

Anhydrous pyridine (B92270) (or other suitable aprotic solvent like acetonitrile (B52724) or dichloromethane)

-

Internal standard (e.g., a fatty acid not present in the sample, such as heptadecanoic acid)

-

Hexane (B92381) (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (B86663)

-

GC vials with inserts

-

Micropipettes

-

Heating block or oven

-

Vortex mixer

-

Centrifuge

3.2. Derivatization Procedure

-

Sample Preparation:

-

Accurately weigh or pipette a known amount of the fatty acid sample or standard into a clean, dry reaction vial.

-

If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Add a known amount of the internal standard to the sample.

-

-

Reagent Addition:

-

Add 100 µL of anhydrous pyridine (or another suitable aprotic solvent) to dissolve the dried sample.

-

Add 50 µL of trimethylsilyl isothiocyanate (TMS-ITC). The molar excess of the derivatizing reagent should be optimized, but a 10-fold molar excess is a good starting point.[3]

-

-

Reaction:

-

Work-up and Extraction:

-

Cool the vial to room temperature.

-

Add 500 µL of hexane to the vial and vortex for 1 minute to extract the derivatized fatty acids.

-

Add 500 µL of deionized water and vortex for 1 minute.

-

Centrifuge the vial at 2000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

-

Analysis:

-

Transfer the dried organic extract to a GC vial with an insert.

-

The sample is now ready for injection into the GC-MS system.

-

Experimental Workflow Diagram

Caption: Workflow for TMS-ITC derivatization of fatty acids.

Data Presentation

Quantitative analysis of fatty acids requires the generation of a calibration curve using known concentrations of fatty acid standards. The table below provides a template for summarizing the quantitative data obtained from the GC-MS analysis.

| Fatty Acid | Retention Time (min) | Target Ion (m/z) | Quantifier Ion (m/z) | Concentration (µg/mL) |

| Myristic Acid (C14:0) | ||||

| Palmitic Acid (C16:0) | ||||

| Stearic Acid (C18:0) | ||||

| Oleic Acid (C18:1) | ||||

| Linoleic Acid (C18:2) | ||||

| Internal Standard |

This table should be populated with experimental data upon validation of the method.

Safety Precautions

-

Trimethylsilyl isothiocyanate is moisture-sensitive and can be corrosive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Pyridine is a flammable and toxic solvent. All handling should be performed in a well-ventilated fume hood.

-

Ensure all glassware is thoroughly dried before use to prevent hydrolysis of the silylating reagent.

Conclusion

This application note provides a comprehensive protocol for the derivatization of fatty acids using trimethylsilyl isothiocyanate for subsequent GC-MS analysis. This method offers a potential alternative to more common silylating agents. Researchers should validate and optimize the protocol for their specific analytical needs to ensure accurate and reproducible results. The provided workflow and data presentation template can serve as valuable tools for the systematic analysis of fatty acids in various research and development settings.

References

- 1. benchchem.com [benchchem.com]

- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Derivatization techniques for free fatty acids by GC [restek.com]

- 4. benchchem.com [benchchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Trimethylsilyl Isothiocyanate: A Versatile Reagent for the Synthesis of Heterocyclic Compounds

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyl (B98337) isothiocyanate (TMSNCS) has emerged as a highly versatile and efficient reagent in organic synthesis, particularly in the construction of various sulfur and nitrogen-containing heterocyclic compounds. Its utility stems from its ability to serve as a readily available and convenient source of the isothiocyanate functionality. This document provides detailed application notes and experimental protocols for the synthesis of two important classes of heterocyclic compounds, 2-amino-1,3,4-thiadiazoles and 1,2,4-triazole-3-thiones, utilizing TMSNCS. These heterocycles are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

I. Synthesis of 2-Amino-1,3,4-thiadiazoles

The one-pot synthesis of 2-amino-1,3,4-thiadiazoles from carboxylic acid hydrazides and TMSNCS is a highly efficient method that proceeds via the in situ formation of a thiosemicarbazide (B42300) intermediate, followed by acid-catalyzed cyclodehydration.[1][2][3] This approach offers high yields, ranging from 71% to 87%, and operational simplicity.[1][2][3]

General Reaction Scheme